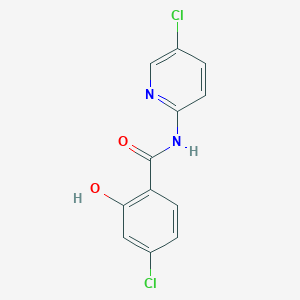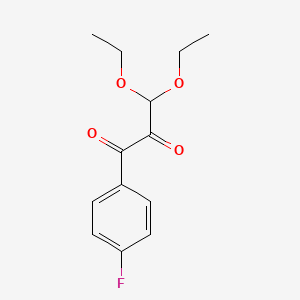
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione is a chemical compound with the molecular formula C13H15FO4 It is characterized by the presence of a fluorophenyl group and two ethoxy groups attached to a propane-1,2-dione backbone
Vorbereitungsmethoden
The synthesis of 3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione typically involves the reaction of 4-fluorobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione group to diols or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione can be compared with other similar compounds such as:
3,3-Diethoxy-1-(4-chlorophenyl)propane-1,2-dione: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
3,3-Diethoxy-1-(4-bromophenyl)propane-1,2-dione:
3,3-Diethoxy-1-(4-methylphenyl)propane-1,2-dione: The presence of a methyl group instead of a halogen can affect its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
825622-21-7 |
|---|---|
Molekularformel |
C13H15FO4 |
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
3,3-diethoxy-1-(4-fluorophenyl)propane-1,2-dione |
InChI |
InChI=1S/C13H15FO4/c1-3-17-13(18-4-2)12(16)11(15)9-5-7-10(14)8-6-9/h5-8,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
LFGHFXZBLIZSLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)C(=O)C1=CC=C(C=C1)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


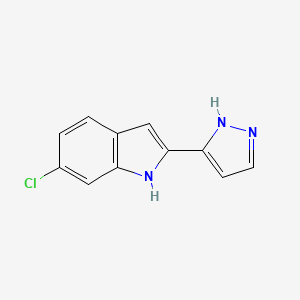
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
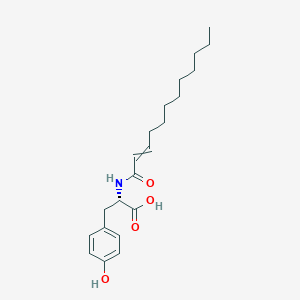
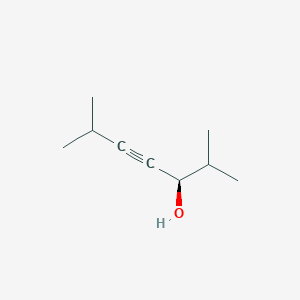
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
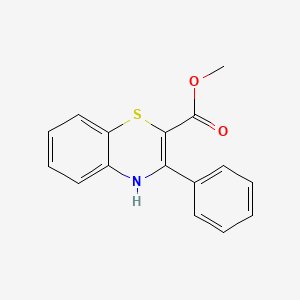
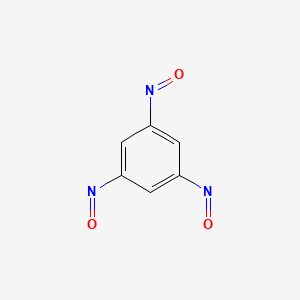
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)
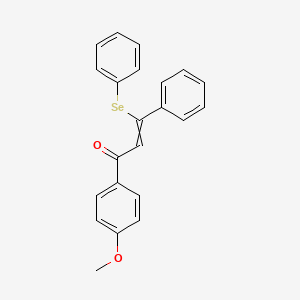
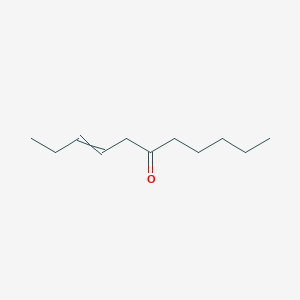
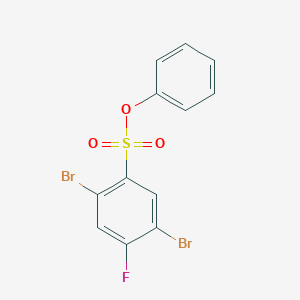
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
